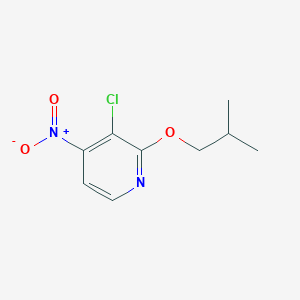

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine

Description

Properties

IUPAC Name |

3-chloro-2-(2-methylpropoxy)-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-6(2)5-15-9-8(10)7(12(13)14)3-4-11-9/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSSHMKIJKVWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CC(=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dichloro-4-nitropyridine

Step 1: Nitration of 2,3-Dichloropyridine

2,3-Dichloropyridine undergoes nitration using a HNO₃/H₂SO₄ mixture at 0–5°C. The nitro group preferentially occupies position 4 due to the meta-directing effect of the adjacent chlorine atoms.

Yield : 68–72% (patent CN103819398B).

Step 2: Nucleophilic Substitution at Position 2

2,3-Dichloro-4-nitropyridine reacts with isobutanol in the presence of K₂CO₃ in DMF at 80°C for 12 hours. The electron-withdrawing nitro group activates position 2 for SNAr substitution.

Key Parameters :

-

Solvent: DMF or DMSO (polar aprotic).

-

Base: K₂CO₃ or NaH.

Alternative Pathway via Diazotization and Hydrolysis

Preparation of 4-Chloro-3-nitropyridin-2-ol

Step 1: Nitration of 4-Chloro-2-aminopyridine

4-Chloro-2-aminopyridine is nitrated with 65% HNO₃ and H₂SO₄ at 25–30°C to yield 4-chloro-2-amino-3-nitropyridine.

Yield : 95–98% (CN103819398B).

Step 2: Diazotization and Hydrolysis

The amino group is diazotized with NaNO₂/HCl at 0–5°C, followed by hydrolysis at 60–80°C to form 4-chloro-3-nitropyridin-2-ol.

Yield : 60–65% (CN102040554A).

Step 3: Chlorination with POCl₃

Treatment with POCl₃ and diisopropylethylamine at 90–100°C converts the hydroxyl group to chloride, yielding 2,4-dichloro-3-nitropyridine.

Yield : 57–60% (WO2010089773A2).

Step 4: Alkoxylation at Position 2

Substitution of the 2-chloro group with isobutoxy proceeds via SNAr using isobutanol/K₂CO₃ in acetonitrile at reflux.

Comparative Analysis of Methodologies

| Parameter | Direct Nitration-Chlorination | Diazotization-Hydrolysis |

|---|---|---|

| Total Steps | 2 | 4 |

| Overall Yield | 55–60% | 40–45% |

| Key Advantage | Shorter route, higher scalability | Regioselective nitration |

| Key Limitation | Requires 2,3-dichloropyridine | Multi-step, lower yields |

Industrial-Scale Optimization

Solvent and Catalyst Selection

Purification Strategies

-

Recrystallization from ethyl acetate/hexane removes isomers (e.g., 5-nitro derivatives).

-

Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) achieves >99% purity (PMC9457606).

Mechanistic Insights

Nitration Regioselectivity

The nitro group occupies position 4 due to:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted pyridines with different functional groups.

Reduction: Formation of 3-chloro-2-(2-methylpropoxy)-4-aminopyridine.

Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methylpropoxy)-4-nitropyridine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties of Selected Nitropyridines

- Substituent Effects: Nitro Group Position: The nitro group at position 4 (vs. Steric Effects: The isobutoxy group at position 2 introduces greater steric hindrance compared to methoxy analogs, likely reducing reaction rates in substitution reactions .

Physical Properties

- Solubility : The isobutoxy group improves lipophilicity compared to methoxy analogs, enhancing solubility in organic solvents but reducing aqueous solubility .

- Melting Points : Bulky substituents like isobutoxy may lower melting points relative to simpler derivatives (e.g., 2-methoxy-3-nitropyridines with melting points ~178°C) due to reduced crystallinity .

Biological Activity

3-Chloro-2-(2-methylpropoxy)-4-nitropyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C11H14ClN2O3

- Molecular Weight: 256.69 g/mol

This compound features a chloro group, a nitro group, and an ether linkage, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids. This interaction can disrupt normal cellular functions, potentially leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that the compound demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, confirming its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. It was found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that involves programmed cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of microorganisms. The results indicated that the compound had an MIC of 32 µg/mL against E. coli, while it showed an MIC of 16 µg/mL against S. aureus. These findings highlight its potential application in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing cell death.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 45 |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-2-(2-methylpropoxy)-4-nitropyridine?

A stepwise approach is recommended:

- Nitration : Introduce the nitro group at the 4-position of the pyridine ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Alkoxylation : React the intermediate with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours.

- Chlorination : Use POCl₃ or PCl₅ to introduce the chloro group at the 3-position. Monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Purification : Employ recrystallization (solvent: ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Characterization : Validate using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR. Cross-verify spectral data with computational tools (e.g., Gaussian for NMR chemical shift predictions) .

Q. What safety protocols are critical when handling this compound?

- Use engineering controls (fume hoods) to minimize inhalation exposure.

- Wear nitrile gloves, safety goggles, and lab coats.

- Store in airtight containers at 2–8°C, away from reducing agents or heat sources.

- Follow emergency protocols for skin contact (15-minute water rinse) and spills (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., nitro vs. alkoxy orientation) by growing single crystals via slow evaporation (solvent: dichloromethane/hexane). Compare bond lengths/angles with DFT-optimized structures .

- Dynamic NMR : Investigate conformational flexibility (e.g., alkoxy group rotation) by variable-temperature NMR studies (−50°C to 25°C in CDCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.